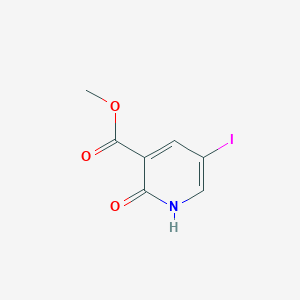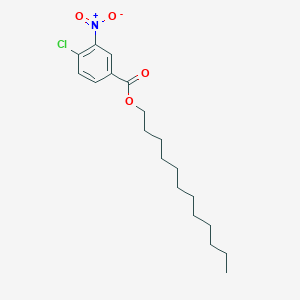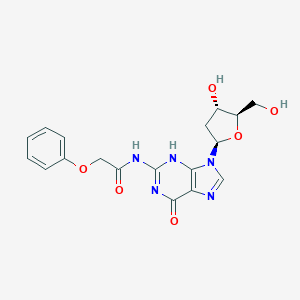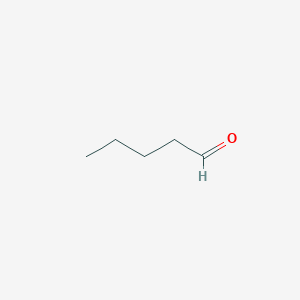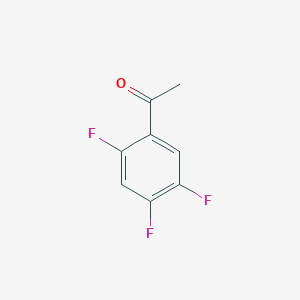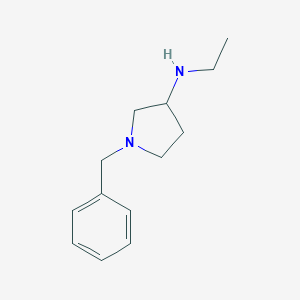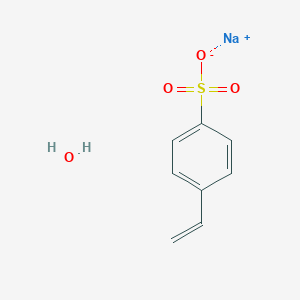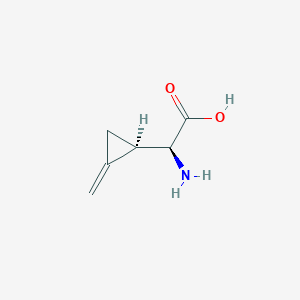![molecular formula C7H10N2O2 B050762 (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 3705-27-9](/img/structure/B50762.png)
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, is primarily targeted towards free radicals in the body . It acts as an antioxidant agent , and it has been found to be effective against Short-chain Dehydrogenase/Reductase (SDR) in Fusarium oxysporum f. sp. lycopersici (Fol) .
Mode of Action
The compound interacts with its targets by neutralizing free radicals, thereby preventing oxidative stress . It also inhibits the activity of SDR in Fol, which is a key enzyme in the melanin biosynthetic pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway . By acting as an antioxidant, it prevents the accumulation of free radicals that can cause damage to biological macromolecules such as proteins, lipids, and DNA . It also affects the melanin biosynthetic pathways by inhibiting the activity of SDR in Fol .
Pharmacokinetics
It’s known that the compound exhibits strong antioxidant activity, suggesting that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the prevention of oxidative stress and the associated diseases . It also shows potent inhibitory effects on multidrug-resistant Staphylococcus aureus . In addition, it has been found to be effective against Fusarium wilt in tomatoes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it was isolated from a marine bacteria Bacillus tequilensis MSI45 , suggesting that it may be more effective in marine environments.
Biochemical Analysis
Biochemical Properties
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The exact nature of these interactions and the specific biomolecules it interacts with are not clearly recognized .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to exhibit mild hemolytic activity on human erythrocytes and moderate toxicity on normal cell-line RAW 264 . It also has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of a suitable diamine with a diketone. This reaction can be carried out under acidic or basic conditions, depending on the specific reagents used . Another approach involves the use of cycloaddition reactions, where a pyrazine ring is formed through the reaction of a nitrile with a suitable diene .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions. These reactions are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogens or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives .
Scientific Research Applications
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-: This compound has similar structural features but includes a phenylmethyl group, which can alter its biological activity.
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This derivative has an isobutyl group, which can affect its chemical properties and applications.
Uniqueness
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the absence of additional substituents, which can make it more versatile in various chemical reactions and applications .
Properties
IUPAC Name |
(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHLURDBZHNGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914215 | |
| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97011-16-0 | |
| Record name | Cyclo(prolylglycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(prolylglycyl) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLO(PROLYLGLYCYL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


